Lamivudine-galactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamivudine-galactose is a lamivudine conjugate with galactose. Lamivudine (2/',3/'-dideoxy-3/'-thiacytidine, commonly called 3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI). It is marketed by GlaxoSmithKline with the brand names Zeffix, Heptovir, Epivir, and Epivir-HBV. Lamivudine has been used for treatment of chronic hepatitis B at a lower dose than for treatment of HIV. It improves the seroconversion of e-antigen positive hepatitis B and also improves histology staging of the liver.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Hepatitis B
Lamivudine, a nucleoside analog, has demonstrated effectiveness in suppressing hepatitis B virus (HBV) replication. This is evident in various studies exploring its use in different contexts:
Antiviral Properties : N-Nonyl-deoxy-galactonojirimycin (N-nonyl-DGJ), structurally related to lamivudine-galactose, shows potential against lamivudine-resistant HBV mutants. This suggests its unique antiviral mechanism distinct from nucleoside inhibitors like lamivudine (Mehta et al., 2002).
Combination Therapy : Combination therapy involving lamivudine and other agents, such as adenovirus, has been studied for treating chronic HBV infections. While this approach showed transient suppression of the virus, it did not lead to a cure (Zhou et al., 2000).
Mutational Impact : The YMDD motif in the HBV DNA polymerase is crucial for replication and lamivudine resistance. Studies have shown that mutations in this motif can lead to lamivudine resistance, affecting its therapeutic efficacy (Ono‐Nita et al., 1999).
Lamivudine in Pregnancy
Lamivudine's role in preventing vertical transmission of HBV during pregnancy has been a subject of research:
Preventing Mother-to-Child Transmission : Studies indicate that lamivudine can effectively reduce the rate of HBV transmission from mother to child during pregnancy (Yu et al., 2012).
Safety in Late Pregnancy : Research on telbivudine or lamivudine use in late pregnancy highlights their efficacy in reducing perinatal transmission of HBV without significant safety concerns (Zhang et al., 2014).
Liver Transplantation Context
Lamivudine's application in the context of liver transplantation has been explored:
- Recurrence of Hepatitis B in Liver Transplant Recipients : The emergence of lamivudine-resistant HBV strains in liver transplant recipients, leading to graft loss, has been documented. This underscores the need for careful monitoring and management of lamivudine treatment in such patients (de Man et al., 1998).
Mitochondrial Function
The impact of lamivudine on mitochondrial function, particularly in the context of chronic hepatitis B, is a vital area of study:
- Mitochondrial Toxicity Assessment : Studies assessing mitochondrial morphology and function in patients treated with lamivudine have not found signs of mitochondrial toxicity, suggesting its safety in this regard (Honkoop et al., 1997).
Eigenschaften
Produktname |
Lamivudine-galactose |
---|---|
Molekularformel |
C14H21N3O8S |
Molekulargewicht |
391.395 |
SMILES |
O=C1N=C(N)C=CN1[C@@H]2CS[C@H](COC[C@@H]3[C@H](O)[C@H](O)[C@@H](O)[C@@H](O)O3)O2 |
Aussehen |
Solid powder |
Synonyme |
Lamivudine-galactose; 4-amino-1-((2R,5S)-2-((((2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.